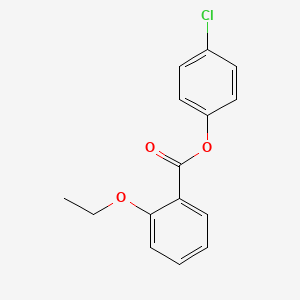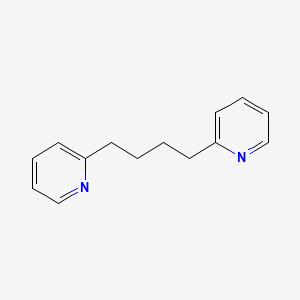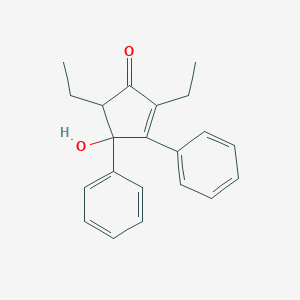
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C21H22O2 It is known for its unique structure, which includes a cyclopentenone ring substituted with ethyl and phenyl groups, as well as a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-2-propen-1-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohols.
Applications De Recherche Scientifique
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diphenyl-4-hydroxy-2-cyclopenten-1-one: Similar structure but lacks the ethyl groups.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophene ring instead of a cyclopentenone ring.
Uniqueness
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is unique due to the presence of both ethyl and phenyl groups on the cyclopentenone ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
5323-83-1 |
|---|---|
Formule moléculaire |
C21H22O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2,5-diethyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22O2/c1-3-17-19(15-11-7-5-8-12-15)21(23,18(4-2)20(17)22)16-13-9-6-10-14-16/h5-14,18,23H,3-4H2,1-2H3 |
Clé InChI |
KGUWKIWUSQALLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




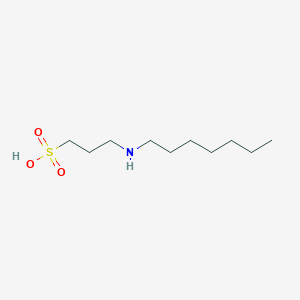
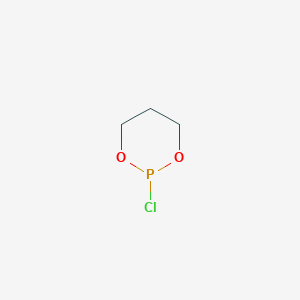
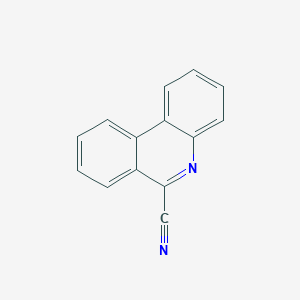
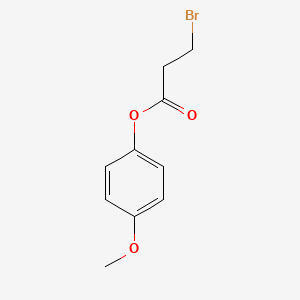
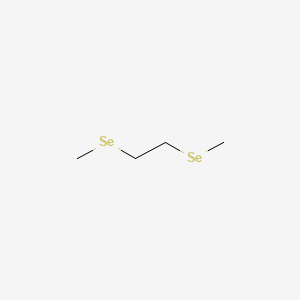

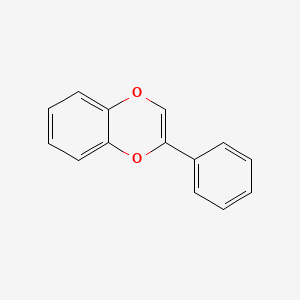
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
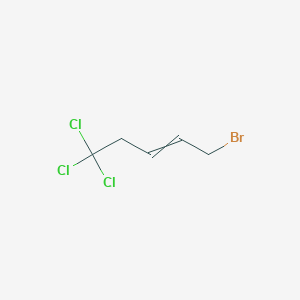
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
